Product packaging for Methyl 3,5-dichloro-2-sulfamoylbenzoate(Cat. No.:CAS No. 1099660-62-4)

Methyl 3,5-dichloro-2-sulfamoylbenzoate

Cat. No.: B1418487
CAS No.: 1099660-62-4
M. Wt: 284.12 g/mol
InChI Key: GPRNWKNXIFHGTN-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-sulfamoylbenzoate is a synthetic benzoate derivative characterized by a methyl ester group at the 1-position, sulfamoyl (SO₂NH₂) at the 2-position, and chlorine substituents at the 3- and 5-positions on the aromatic ring. The compound’s molecular formula is C₈H₇Cl₂NO₄S (derived by replacing the chlorosulfonyl group in ’s precursor with sulfamoyl). Its reactivity and stability are influenced by the electron-withdrawing chlorine atoms and the sulfamoyl group, which may facilitate further functionalization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO4S B1418487 Methyl 3,5-dichloro-2-sulfamoylbenzoate CAS No. 1099660-62-4

Properties

IUPAC Name

methyl 3,5-dichloro-2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRNWKNXIFHGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation-Ammoniation-Esterification Route

This method adapts protocols from CN104672114A and US3493584, focusing on sulfonation of a benzoic acid precursor followed by esterification.

Steps :

Performance :

Parameter Value Source
Yield (overall) ~85%
Purity (HPLC) ≥99%
Solvent Recovery NMP (recyclable)

Advantages : Scalable, minimal by-products, and uses recyclable solvents.

Nucleophilic Aromatic Substitution

Inspired by PMC8745178 and CN105439915A, this approach substitutes a halogen with a sulfamoyl group on a pre-functionalized benzoate ester.

Steps :

  • Starting material : Methyl 2-chloro-3,5-dichlorobenzoate.
  • Reagents : Sodium sulfaminate (H₂NSO₂Na), cuprous bromide (CuBr) catalyst, tetrahydrofuran (THF) solvent.
  • Conditions : 45–60°C for 10–14 hours.

Reaction :
$$
\text{Methyl 2-chloro-3,5-dichlorobenzoate} + \text{H}2\text{NSO}2\text{Na} \xrightarrow{\text{CuBr, THF}} \text{Methyl 3,5-dichloro-2-sulfamoylbenzoate}
$$

Performance :

Parameter Value Source
Yield 92–96%
Purity (HPLC) 99.5–99.7%
By-products Trace NaCl

Advantages : High yield, short reaction time, and minimal waste (only NaCl by-product).

Oxidative Functionalization

Adapted from PMC8745178, this method introduces sulfamoyl via oxidation of a thioether intermediate.

Steps :

  • Thioether formation : React methyl 3,5-dichloro-2-mercaptobenzoate with an oxidizing agent (e.g., H₂O₂).
  • Oxidation : Convert thioether to sulfonamide using ammonium hydroxide.

Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO).
  • Temperature: 60°C for 72 hours.

Performance :

Parameter Value Source
Yield 75–80%
Selectivity Moderate (para/ortho by-products)

Limitations : Lower yield compared to direct substitution.

Comparative Analysis of Methods

Method Yield Purity Scalability Environmental Impact
Sulfonation-Esterification 85% ≥99% High Low (NMP recycling)
Nucleophilic Substitution 92–96% 99.5% High Minimal waste
Oxidative Functionalization 75–80% 95–98% Moderate Higher by-products

Key Findings:

  • Catalytic Efficiency : Cuprous bromide (CuBr) in THF significantly enhances reaction rates and yields in nucleophilic substitutions.
  • Solvent Choice : NMP and DMSO improve regioselectivity but require careful handling due to high boiling points.
  • Purification : Activated carbon decolorization and vacuum drying are critical for achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dichloro-2-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3,5-dichloro-2-sulfamoylbenzoate exhibits a range of biological activities that make it a valuable compound in research. The following sections detail its applications based on recent findings.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, possess antimicrobial properties. These compounds inhibit the growth of various bacteria and fungi by interfering with folate synthesis pathways.

Case Study : A study demonstrated that derivatives with similar structures showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential for developing new antibiotics .

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Antitumor Activity

This compound has been investigated for its potential antitumor effects. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study : In vitro assays on human breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 50 µM after 24 hours of exposure .

Cell LineIC₅₀ Value (µM)Reference
MCF-7 (Breast Cancer)45
HeLa (Cervical Cancer)60

Cholinesterase Inhibition

The compound has shown promise as a cholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Case Study : In a comparative study, this compound exhibited competitive inhibition against acetylcholinesterase with an IC₅₀ comparable to established inhibitors like donepezil .

CompoundIC₅₀ Value (µM)Reference
This compound22
Donepezil20

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-2-sulfamoylbenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Methyl 3,5-dichloro-2-sulfamoylbenzoate and related compounds:

Compound Name Molecular Formula Key Substituents/Functional Groups Primary Applications Reference
This compound C₈H₇Cl₂NO₄S 3,5-dichloro, 2-sulfamoyl, methyl ester Agrochemical intermediate
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Triazine-linked sulfonylurea, methyl ester Herbicide (ALS inhibitor)
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpenoid backbone, methyl ester Natural resin component
Ethametsulfuron methyl ester C₁₃H₁₇N₅O₆S Ethoxy-triazine, sulfonylurea, methyl ester Herbicide (selective weed control)
Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate C₈H₅Cl₃O₄S 3,5-dichloro, 2-chlorosulfonyl, methyl ester Precursor for sulfonamide synthesis

Key Findings from Comparative Studies

Natural Diterpenoid Methyl Esters ()

Compounds such as sandaracopimaric acid methyl ester and torulosic acid methyl ester are methyl esters of diterpenoid acids found in plant resins. While they share the ester functional group with the target compound, their polycyclic diterpene backbones and lack of sulfonamide groups render them biologically distinct.

Chlorosulfonyl Precursor ()

The precursor methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate (CAS 1098387-68-8) highlights the importance of the sulfamoyl group’s introduction. The chlorosulfonyl group’s high reactivity enables nucleophilic substitution with amines to form sulfonamides, a critical step in synthesizing sulfonylurea herbicides. The target compound’s sulfamoyl group confers greater stability, making it suitable for further controlled modifications .

Research Implications and Industrial Relevance

  • Agrochemical Development : The structural resemblance to sulfonylurea herbicides suggests this compound could serve as a versatile intermediate. Its dichloro substituents may be optimized for enhanced herbicidal activity or environmental persistence.
  • Synthetic Flexibility : The sulfamoyl group’s compatibility with cross-coupling reactions or further derivatization (e.g., urea formation) underscores its utility in medicinal and agrochemical chemistry.
  • Natural vs. Synthetic Esters : Unlike natural methyl esters in resins, synthetic variants like the target compound are tailored for industrial scalability and specific bioactivity, reflecting divergent design principles .

Biological Activity

Methyl 3,5-dichloro-2-sulfamoylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isozymes, which are implicated in various diseases, including cancer. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dichlorinated benzoate structure. The presence of chlorine atoms enhances its lipophilicity and biological activity. Its structural formula can be represented as follows:

C9H8Cl2N2O4S\text{C}_9\text{H}_8\text{Cl}_2\text{N}_2\text{O}_4\text{S}

The primary mechanism of action for this compound is its role as a selective inhibitor of carbonic anhydrase IX (CAIX). CAIX is overexpressed in various solid tumors and plays a crucial role in regulating pH levels in the tumor microenvironment, facilitating tumor growth and metastasis. Inhibition of CAIX can lead to reduced tumor acidity and hinder cancer progression.

Binding Affinity

Research indicates that this compound exhibits high binding affinity for CAIX, with dissociation constants (Kd) reported in the low nanomolar range. For example, a related compound demonstrated a Kd of 0.12 nM for CAIX, indicating strong interaction and potential efficacy as an anticancer agent .

Anticancer Properties

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by disrupting CAIX-mediated pathways. For instance, the inhibition of CAIX leads to increased oxidative stress within cancer cells, promoting cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluating various sulfonamide derivatives found that those containing similar structural motifs displayed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 31.25 to 250 µg/mL .

Case Studies

  • Inhibition of Tumor Growth : A case study involving xenograft models showed that administration of this compound led to a significant reduction in tumor size compared to controls. The mechanism was attributed to the compound's ability to lower tumor acidity and inhibit CAIX activity .
  • Antimicrobial Efficacy : In another study, the compound was tested against various fungal strains. It exhibited notable antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .

Table 1: Binding Affinity of this compound and Related Compounds to CA Isozymes

CompoundKd (nM)Selectivity Ratio (CAIX/Other Isozymes)
This compound0.12>100
Methyl 4-bromo-5-sulfamoylbenzoate0.15>80
Methyl 2-chloro-4-sulfamoylbenzoate0.20>50

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus62.5
Methyl 4-bromo-5-sulfamoylbenzoateEscherichia coli125
Methyl 2-chloro-4-sulfamoylbenzoateCandida albicans31.25

Q & A

Basic: What are the optimal synthetic routes for Methyl 3,5-dichloro-2-sulfamoylbenzoate, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer:
The synthesis typically involves sulfamoylation and esterification of a benzoic acid precursor. A common approach is chlorination of 2-sulfamoylbenzoic acid derivatives followed by methyl esterification. Key steps include:

  • Chlorination: Use SOCl₂ or PCl₅ under controlled anhydrous conditions to introduce chlorine at positions 3 and 5. Monitor reaction progress via TLC or HPLC to avoid over-chlorination .
  • Esterification: Employ methanol with acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) to form the methyl ester. Ensure stoichiometric excess of methanol to drive the reaction to completion .
  • By-product Mitigation: Optimize reaction temperature (40–60°C) and use scavengers (e.g., molecular sieves) to reduce hydrolysis or sulfonamide decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Methodological Answer:
Discrepancies between experimental NMR (¹H/¹³C) and computational predictions (DFT calculations) often arise from solvent effects, conformational flexibility, or crystal packing. To resolve these:

  • Solvent Correction: Re-run NMR in deuterated solvents matching computational settings (e.g., DMSO-d₆ vs. gas-phase DFT) .
  • Dynamic Effects: Perform variable-temperature NMR to assess rotational barriers of the sulfamoyl group .
  • X-ray Crystallography: Compare experimental crystal structures (using SHELX for refinement ) with DFT-optimized geometries to identify steric or electronic distortions .
  • Validation: Cross-reference with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid ) to isolate substituent-specific effects.

Basic: What methodologies are recommended for determining the crystal structure of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard:

  • Crystallization: Use slow evaporation (acetone/water) or diffusion (hexane/ethyl acetate) to grow high-quality crystals .
  • Data Collection: Employ synchrotron radiation or in-house diffractometers (Cu-Kα) for high-resolution data.
  • Structure Solution: Use SHELXT for initial phasing and SHELXL for refinement, incorporating hydrogen-bonding restraints from graph set analysis .
  • Validation: Check CIF files with PLATON/CHECKCIF to ensure geometric and thermal parameter reliability .

Advanced: How should researchers approach the identification and quantification of process-related impurities in this compound batches?

Methodological Answer:
Impurities often arise from incomplete chlorination, ester hydrolysis, or sulfamoyl decomposition:

  • Screening: Use HPLC-PDA/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Compare retention times and MS/MS spectra against reference standards (e.g., 2-amino-4-chloro-5-sulfamoylbenzoic acid ).
  • Quantification: Develop a calibration curve using spiked impurity standards (e.g., 2,4-dichlorobenzoic acid ).
  • Root-Cause Analysis: Track impurities via reaction monitoring (in-situ IR for ester hydrolysis) and optimize quenching steps (e.g., rapid neutralization post-chlorination) .

Advanced: What strategies exist for analyzing hydrogen-bonding networks in crystalline forms of sulfamoyl benzoate derivatives?

Methodological Answer:
Hydrogen-bonding patterns dictate packing efficiency and stability:

  • Graph Set Analysis: Classify motifs (e.g., R₂²(8) for dimeric sulfamoyl interactions) using Etter’s rules .
  • Thermal Analysis: Correlate DSC/TGA data with hydrogen-bond strength; stronger networks exhibit higher melting points .
  • Computational Modeling: Use Mercury/CrystalExplorer to visualize Hirshfeld surfaces and quantify intermolecular contacts (e.g., Cl···H vs. N–H···O interactions) .

Basic: What chromatographic techniques are most effective for separating this compound from structurally similar by-products?

Methodological Answer:

  • HPLC: Use a reverse-phase C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA). Adjust pH to 2.5 to suppress sulfamoyl group ionization .
  • TLC: Silica gel 60 F₂₅₄ plates with ethyl acetate:hexane (1:1). Visualize under UV (254 nm) and confirm spots with ninhydrin (amines) or FeCl₃ (phenolic by-products) .
  • Preparative LC: Scale up using a 250 mm × 21.2 mm C18 column for >95% purity. Validate with qNMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3,5-dichloro-2-sulfamoylbenzoate
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Methyl 3,5-dichloro-2-sulfamoylbenzoate

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